3,5-Dimethylhexan-1-amine

描述

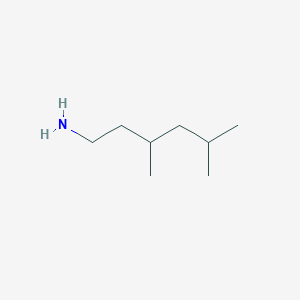

3,5-Dimethylhexan-1-amine (C₈H₁₉N) is a branched aliphatic primary amine characterized by methyl substituents at the 3rd and 5th positions of a hexane backbone. Its structure introduces steric hindrance, which significantly influences its reactivity and physical properties. The compound is commonly used as a precursor in organic synthesis, particularly in the preparation of sulfonamide derivatives. For instance, N-(Methylsulfonyl)-3,5-dimethylhexan-1-amine is synthesized from this compound with a high yield of 98% under optimized conditions . Key spectral data for the sulfonylated derivative include:

- 1H NMR (CDCl₃): δ 0.86–0.93 (multiple methyl groups), 1.02–1.23 (methylene protons), 3.13 (s, SO₂CH₃), 3.57 (t, CH₂N) .

- Molecular formula: C₉H₂₂NO₂S (confirmed by ESI-HRMS, m/z 208.1371 [M+H]⁺) .

The compound’s branched structure enhances thermal stability compared to linear analogs but may reduce nucleophilicity in sterically demanding reactions.

属性

分子式 |

C8H19N |

|---|---|

分子量 |

129.24 g/mol |

IUPAC 名称 |

3,5-dimethylhexan-1-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)6-8(3)4-5-9/h7-8H,4-6,9H2,1-3H3 |

InChI 键 |

WHINFQWHZSHCTQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(C)CCN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia in ethanol.

From Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid.

Industrial Production Methods: Industrial production often involves the reaction of hexanol with dimethylamine under specific reaction conditions. This method is widely used due to its efficiency and scalability .

化学反应分析

Types of Reactions:

Oxidation: 3,5-Dimethylhexan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.

Reduction: It can be reduced to form various amines.

Substitution: This compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxides of this compound.

Reduction: Various lower amines.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Chemistry:

- Used as an intermediate in organic synthesis.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Studied for its potential effects on biological systems.

- Used in the synthesis of biologically active compounds.

Medicine:

- Investigated for its potential therapeutic applications.

- Used in the development of pharmaceutical compounds.

Industry:

- Employed as a surfactant or emulsifier in chemical processes.

- Used in the production of various industrial chemicals .

作用机制

The mechanism of action of 3,5-Dimethylhexan-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Linear Aliphatic Amines: 5-Hexen-1-amine

- Structure : Linear chain with a terminal double bond (C₆H₁₃N).

- Reactivity : The double bond in 5-hexen-1-amine enables participation in cycloaddition or oxidation reactions, unlike 3,5-dimethylhexan-1-amine. However, the latter’s branched structure reduces susceptibility to polymerization or side reactions under acidic conditions .

- Applications : 5-Hexen-1-amine is used in rotaxane synthesis via amidation, whereas this compound is preferred for sulfonylation due to higher yields (98% vs. typical 70–85% for linear amines) .

Cyclohexanamine Derivatives: 3,3,5-Trimethylcyclohexan-1-amine

- Structure : Cyclic backbone with three methyl groups (C₉H₁₉N).

- Physicochemical Properties: Property this compound 3,3,5-Trimethylcyclohexan-1-amine Molecular Formula C₈H₁₉N C₉H₁₉N Boiling Point ~180–190°C (estimated) Higher due to rigidity Solubility Moderate in polar solvents Lower (nonpolar cyclohexane core) The cyclic structure of 3,3,5-trimethylcyclohexan-1-amine increases rigidity, reducing conformational flexibility and altering solubility .

Substituent Effects: N-Methoxymethylamine Derivatives

- Reaction Pathways : Linear amines (e.g., hexan-1-amine) react with paraformaldehyde and NaOMe to form 1,3,5-trisubstituted hexahydrotriazines , while branched amines like this compound favor N-methoxymethylamines due to steric hindrance preventing triazine cyclization .

Yield Comparison :

Amine Type Product Yield Linear (e.g., hexan-1-amine) Hexahydrotriazine 70–85% Branched (this compound) N-Methoxymethylamine >90%

Sulfonylation Efficiency

This compound exhibits superior sulfonylation yields compared to structurally hindered analogs:

- N-(4-Toluenesulfonyl)-2-cyclohexylethan-1-amine : 95% yield (linear side chain with cyclohexane group) .

- N-(Methylsulfonyl)-3,5-dimethylhexan-1-amine : 98% yield (branched chain minimizes steric clash during sulfonylation) .

Key Research Findings

Steric Effects : The 3,5-dimethyl branching reduces nucleophilic attack rates in bulky electrophilic environments but enhances stability in storage and high-temperature reactions.

Synthetic Versatility : The amine’s structure allows efficient conversion to sulfonamides, making it valuable in pharmaceutical intermediates (e.g., antipsychotic drug precursors) .

Comparative Basicity : pKa values for branched aliphatic amines are typically 0.5–1.0 units lower than linear analogs due to reduced solvation effects.

Data Tables

Table 1: Spectral Data for this compound Derivatives

| Compound | 1H NMR (δ, CDCl₃) | 13C NMR (δ, CDCl₃) |

|---|---|---|

| N-(Methylsulfonyl)-3,5-dimethylhexan-1-amine | 0.86–0.93 (m, 9H), 3.13 (s, 3H) | 19.7, 22.4, 23.4, 38.3, 46.6 |

| N-(4-Toluenesulfonyl)-2-cyclohexylethan-1-amine | 1.10–1.50 (m, cyclohexane), 7.77 (d) | 21.5 (CH₃), 126–140 (aryl) |

Table 2: Reaction Yields in Sulfonylation

| Amine | Sulfonating Agent | Yield |

|---|---|---|

| This compound | Methylsulfonyl chloride | 98% |

| 2-Cyclohexylethan-1-amine | 4-Toluenesulfonyl chloride | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。